REACTION_CXSMILES
|
O.[CH2:2](I)I.[CH3:5][C:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[C:7]=1[CH2:14][OH:15]>CC(O)=O.[Zn]>[CH3:13][C:8]1([CH3:12])[CH2:9][CH2:10][CH2:11][C:6]2([CH3:2])[C:7]1([CH2:14][OH:15])[CH2:5]2
|
Name
|
Cu(OAc2)
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(I)I
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1)(C)C)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with shaking for 3 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the acid was decanted
|
Type
|
WASH
|
Details
|
The Zn-Cu couple was washed by decantation with 30 mL of 1:1 HOAc/Et2O
|
Type
|
ADDITION
|
Details
|
Next, 20 mL of Et2O was added together with a crystal of I2
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 20-min period
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WAIT
|
Details
|
was continued for an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled solution was decanted
|
Type
|
WASH
|
Details
|
the residue was washed with Et2O
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice/H2O
|
Type
|
ADDITION
|
Details
|
pyridine (8 to 9 mL) was added dropwise until no further ZnI2 -pyridine complex
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
FILTRATION
|
Details
|
filtered twice
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Further complex separated on evaporation
|
Type
|
WASH
|
Details
|
The crude oil was eluted through a 3×25 cm silica gel column by 9:1 hexane/Et2O
|
Reaction Time |
3 min |
Name
|
|
Type
|
|
Smiles
|
CC1(C2(CC2(CCC1)C)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |